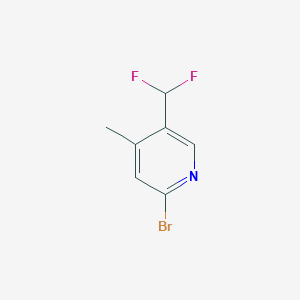
2-Bromo-5-(difluoromethyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(difluoromethyl)-4-methylpyridine is a halogenated heterocyclic aromatic organic compound. It features a pyridine ring substituted with bromine, a difluoromethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Difluoromethylation: The compound can be synthesized through halogenation of 2-methylpyridine followed by difluoromethylation. The reaction typically involves the use of bromine and a difluoromethylating agent under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized versions of these reactions, often involving continuous flow reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom, producing 2-(difluoromethyl)-4-methylpyridine.
Substitution Reactions: Substitution at the bromine position is common, with nucleophiles replacing the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-(difluoromethyl)-4-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-5-(difluoromethyl)-4-methylpyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Bromo-5-(difluoromethyl)-4-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or chemical reaction .
Comparaison Avec Des Composés Similaires
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.
2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole: Similar difluoromethyl group but with a thiadiazole ring instead of pyridine.
Uniqueness: 2-Bromo-5-(difluoromethyl)-4-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and difluoromethyl groups on the pyridine ring makes it particularly versatile in organic synthesis.
This compound's unique properties and applications make it a valuable tool in various scientific and industrial fields. Its versatility in synthesis and potential for drug discovery highlight its importance in ongoing research and development.
Would you like more detailed information on any specific aspect of this compound?
Propriétés
IUPAC Name |
2-bromo-5-(difluoromethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRUAJRWGFRMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
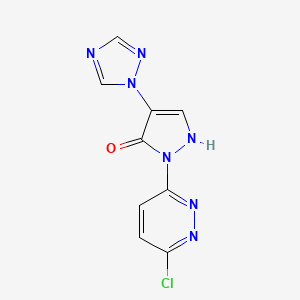
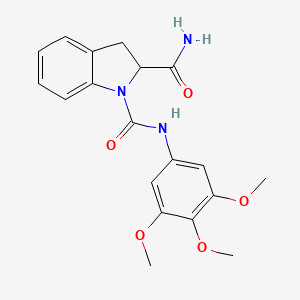
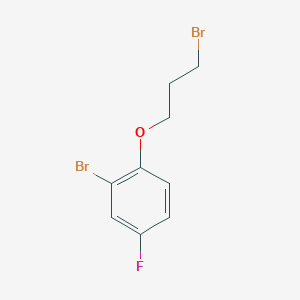
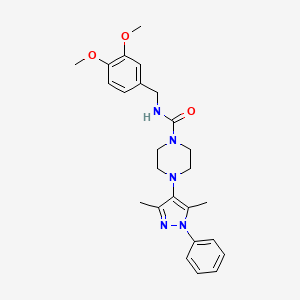
![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)
![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)
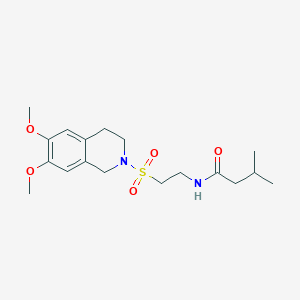
![5-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2986402.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)
![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)
![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)
![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)
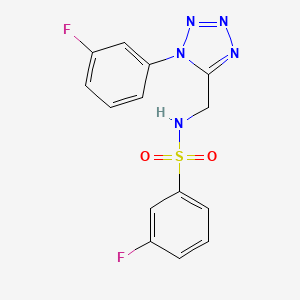
![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)
